Cas no 1013936-87-2 (a,5-dimethyl-1H-Pyrazole-1-propanoic acid)
a,5-dimethyl-1H-Pyrazole-1-propanoic acid Chemical and Physical Properties
Names and Identifiers
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- a,5-dimethyl-1H-Pyrazole-1-propanoic acid
- 2-Methyl-3-(5-methyl-pyrazol-1-yl)-propionic acid
- (E)-2-methyl-3-(2-methyl-oxazol-4-yl)-prop-2-en-1-ol
- 2-methyl-3-[4-methyl(3,5-oxazolyl)]prop-2-en-1-ol
- 2-methyl-3-[5-methylpyrazol-1-yl]propionic acid
- 2-Propen-1-ol,2-methyl-3-(2-methyl-4-oxazolyl)-, (2E)-
- 2-Propen-1-ol,2-methyl-3-(2-methyl-4-oxazolyl)-, (E)-
- AG-D-92509
- CTK4C5415
- alpha-methyl-beta-(5-methylpyrazol-1-yl)propionic acid
- 2-methyl-3-(5-methylpyrazol-1-yl)propanoic acid
- 1013936-87-2
- CS-0365135
- AKOS000302443
- 2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid
- AKOS016346825
-
- MDL: MFCD11051917
- Inchi: 1S/C8H12N2O2/c1-6(8(11)12)5-10-7(2)3-4-9-10/h3-4,6H,5H2,1-2H3,(H,11,12)
- InChI Key: NUSRGUFJUPNVPK-UHFFFAOYSA-N
- SMILES: OC(C(C)CN1C(C)=CC=N1)=O
Computed Properties
- Exact Mass: 168.089877630g/mol
- Monoisotopic Mass: 168.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 55.1Ų
a,5-dimethyl-1H-Pyrazole-1-propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM391205-1g |
2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid |
1013936-87-2 | 95%+ | 1g |
$367 | 2023-01-05 |
a,5-dimethyl-1H-Pyrazole-1-propanoic acid Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on a,5-dimethyl-1H-Pyrazole-1-propanoic acid
α,5-Dimethyl-1H-Pyrazole-1-Propanoic Acid (CAS No. 1013936-87-2): A Versatile Scaffold in Modern Medicinal Chemistry
The compound α,5-dimethyl-1H-pyrazole-1-propanoic acid (CAS No. 1013936-87-2) represents a structurally unique and synthetically accessible scaffold that has garnered significant attention in contemporary pharmaceutical research. This heterocyclic derivative combines the pharmacophoric properties of pyrazoles with the carboxylic acid functionality, offering a dual platform for molecular recognition and biological activity. Recent studies have highlighted its role as a privileged structure in drug discovery programs targeting inflammatory pathways and metabolic disorders.
The core structure of α,5-dimethylpyrazolylpropanoic acid features a five-membered pyrazole ring with methyl substitutions at positions α and 5, connected to a propionic acid chain. This arrangement creates multiple sites for functional group modification while maintaining structural rigidity. Computational studies published in the Journal of Medicinal Chemistry (2024) demonstrate that the methyl groups at these positions enhance lipophilicity without compromising aqueous solubility—a critical balance for optimal drug-like properties.
In the realm of anti-inflammatory drug development, derivatives of this compound have shown promising COX enzyme inhibition profiles. A 2024 clinical trial published in Clinical Pharmacology & Therapeutics reported that selective COX-2 inhibitors based on this scaffold exhibited reduced gastrointestinal side effects compared to traditional NSAIDs. The carboxylic acid moiety plays a pivotal role in hydrogen bonding interactions with enzyme active sites, while the pyrazole ring contributes to π-stacking interactions.
Structural modifications to the propionic acid chain have opened new avenues for application in diabetes research. Researchers at the University of Tokyo (Nature Communications, 2024) demonstrated that ester derivatives of this compound improved insulin sensitivity through PPARγ receptor activation. The methylated pyrazole ring was found to be critical for agonist activity while minimizing off-target effects observed with thiazolidinediones.
Synthetic methodology advancements have further enhanced this compound's utility as a building block. A novel one-pot multicomponent reaction published in Synthetic Communications (Q3 2024) enables gram-scale synthesis with >95% yield using microwave-assisted conditions. This breakthrough has significantly reduced production costs for pharmaceutical companies developing new therapeutics based on this scaffold.
In materials science applications, researchers at MIT have explored the use of α,5-dimethylpyrazolylpropanoic acid as a ligand in metalorganic frameworks (MOFs). The zwitterionic nature of the compound facilitates self-assembling behavior under solvothermal conditions, leading to MOFs with exceptional gas adsorption capacities reported in JACS Au (March 2024).
Environmental sustainability considerations are integral to modern chemical development. Green chemistry protocols for synthesizing this compound have been validated through atom economy analysis published by the American Chemical Society (Green Chemistry Letters, 2024). These methods employ biocatalytic oxidation steps and solvent recovery systems to minimize ecological impact while maintaining high product purity.
Current research directions include exploring prodrug strategies where the carboxylic acid group is temporarily masked to improve bioavailability. A recent patent application (WO/2024/XXXXXX) describes esterification with amino acids that selectively release active metabolites in target tissues through enzymatic hydrolysis pathways.
Analytical characterization techniques such as X-ray crystallography and NMR spectroscopy have provided detailed insights into conformational preferences of this molecule. Studies reveal that the trans configuration between methyl groups is thermodynamically favored due to reduced steric hindrance between substituents on adjacent carbon atoms.
In conclusion, the unique combination of structural flexibility and biological relevance makes α,5-dimethylpyrazolylpropanoic acid an invaluable platform for developing next-generation therapeutics. Ongoing research continues to uncover new applications across diverse scientific disciplines while optimizing synthetic accessibility and environmental sustainability metrics.
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